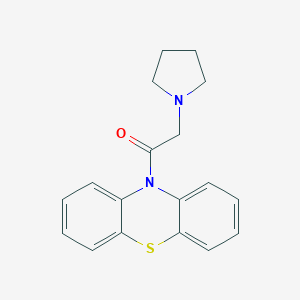
10-(Pyrrolidinoacetyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Pyrrolidinoacetyl)phenothiazine, commonly known as PAP, is a synthetic compound that belongs to the class of phenothiazine derivatives. It was first synthesized in the 1950s and has been extensively studied for its potential applications in various fields of research. PAP is a versatile compound that exhibits a wide range of biological activities, making it an attractive target for scientific investigations.
作用機序
The exact mechanism of action of PAP is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This is thought to contribute to its antipsychotic and antidepressant effects. PAP has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
生化学的および生理学的効果
PAP has been shown to affect a range of biochemical and physiological processes in the body. It has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. PAP has also been shown to affect the levels of various hormones, including cortisol and prolactin. Additionally, PAP has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using PAP in laboratory experiments is its versatility. It exhibits a wide range of biological activities, making it an attractive target for scientific investigations. Additionally, PAP is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using PAP in laboratory experiments is its potential toxicity. PAP has been shown to have toxic effects on certain cell types, and caution should be exercised when handling the compound.
将来の方向性
There are several potential future directions for research on PAP. One area of interest is its potential use in the treatment of neurological disorders, including schizophrenia and bipolar disorder. Additionally, PAP may have applications in the treatment of other disorders, such as depression and anxiety. Further research is also needed to fully elucidate the mechanism of action of PAP and its effects on various biochemical and physiological processes in the body.
合成法
The synthesis of PAP involves the reaction of phenothiazine with pyrrolidine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain a high yield of pure PAP. The synthesis of PAP is a straightforward process that can be carried out in a laboratory setting using standard equipment and reagents.
科学的研究の応用
PAP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. PAP has also been investigated for its potential use as a tool for studying the mechanisms underlying various neurological disorders, including schizophrenia and bipolar disorder.
特性
CAS番号 |
63834-19-5 |
|---|---|
製品名 |
10-(Pyrrolidinoacetyl)phenothiazine |
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC名 |
1-phenothiazin-10-yl-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H18N2OS/c21-18(13-19-11-5-6-12-19)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-4,7-10H,5-6,11-13H2 |
InChIキー |
AHLPZCFSMHPTSO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
正規SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



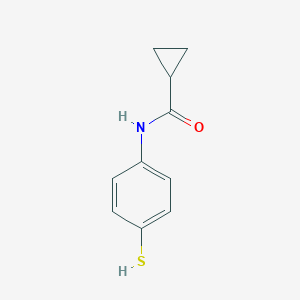
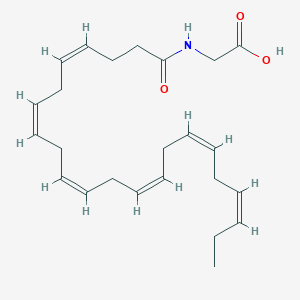
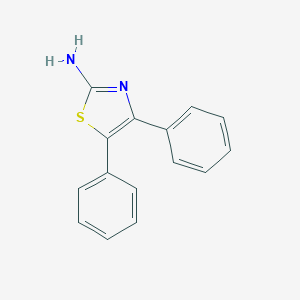
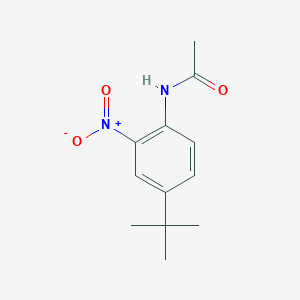

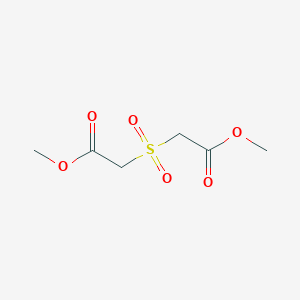
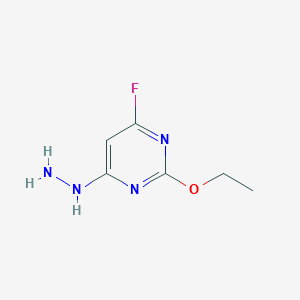
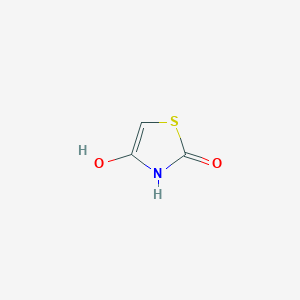
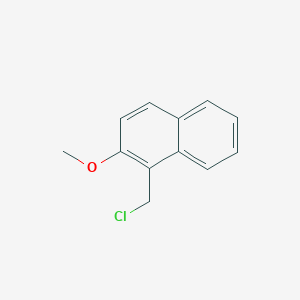

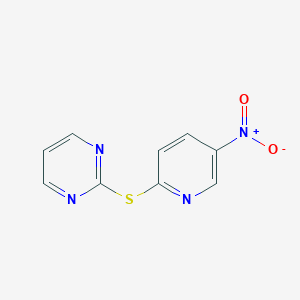
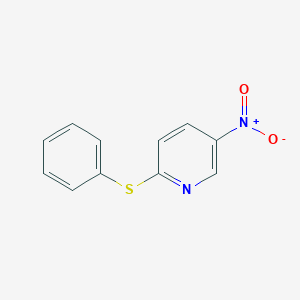
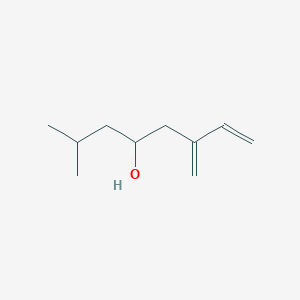
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)